molecular formula C18H12N2O2 B14623655 3H-Phenoxazin-3-one, 2-(phenylamino)- CAS No. 55847-62-6

3H-Phenoxazin-3-one, 2-(phenylamino)-

Cat. No.: B14623655
CAS No.: 55847-62-6
M. Wt: 288.3 g/mol
InChI Key: WJGXMQRNYSQFHI-UHFFFAOYSA-N
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Description

3H-Phenoxazin-3-one, 2-(phenylamino)- is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic structures consisting of two benzene rings fused to an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phenoxazin-3-one, 2-(phenylamino)- typically involves the condensation of 3H-phenoxazin-3-one with aniline derivatives. One common method includes heating 3H-phenoxazin-3-one with the corresponding amine in a glycerin bath at 250°C for 30 minutes. The reaction mixture is then separated by column chromatography and recrystallized from diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3H-Phenoxazin-3-one, 2-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Phenoxazin-3-one, 2-(phenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Phenoxazin-3-one, 2-(phenylamino)- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Phenoxazin-3-one, 2-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other phenoxazine derivatives .

Properties

CAS No.

55847-62-6

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-anilinophenoxazin-3-one

InChI

InChI=1S/C18H12N2O2/c21-16-11-18-15(20-13-8-4-5-9-17(13)22-18)10-14(16)19-12-6-2-1-3-7-12/h1-11,19H

InChI Key

WJGXMQRNYSQFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4OC3=CC2=O

Origin of Product

United States

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